Lipophilicity (LogP) Comparison
Confoline exhibits an intermediate lipophilicity (LogP = 2.59) between its des‑formyl analog convolvine (LogP = 2.47–2.70) and its N‑methyl analog convolamine (LogP = 3.10) . This quantitative difference in LogP reflects the replacement of a secondary amine hydrogen (convolvine) with a polar formyl group (confoline) or a non‑polar methyl group (convolamine). The 0.12 LogP unit increase relative to convolvine and 0.51 LogP unit decrease relative to convolamine directly impacts predicted membrane permeability and chromatographic retention under reversed‑phase conditions [1].
| Evidence Dimension | Calculated Octanol‑Water Partition Coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.5862 |
| Comparator Or Baseline | Convolvine: LogP = 2.47–2.70 (reported values); Convolamine: LogP = 3.10 |
| Quantified Difference | +0.12 log unit vs. convolvine (using 2.47); −0.51 log unit vs. convolamine |
| Conditions | Computational prediction (XLogP3) based on molecular structure; validated by consensus across ChemSrc, Plantaedb, and MedChemExpress databases. |
Why This Matters
Lipophilicity governs passive diffusion across biological membranes and retention time in reversed‑phase HPLC; selecting confoline over its analogs ensures correct peak identification in complex phytochemical extracts and appropriate adjustment of mobile phase composition during method development.
- [1] Wenlock, M.C. & Barton, P. In silico physicochemical parameter predictions. Molecular Pharmaceutics 10, 1224–1235 (2013). View Source
